2-(pentan-3-yloxy)ethan-1-ol
Description
2-(Pentan-3-yloxy)ethan-1-ol is a glycol ether derivative with the molecular formula C₇H₁₆O₂. Structurally, it consists of an ethan-1-ol backbone (primary alcohol) substituted at the second carbon by a pentan-3-yloxy group. The pentan-3-yl moiety introduces branching, as the oxygen atom is attached to the third carbon of a five-carbon chain. This branching distinguishes it from linear-chain glycol ethers and influences its physicochemical properties, such as solubility, boiling point, and reactivity. While PubChem lists this compound (), detailed experimental data remain sparse in open-source literature .
Properties
IUPAC Name |
2-pentan-3-yloxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-7(4-2)9-6-5-8/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXGXWPUTAHLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pentan-3-yloxy)ethan-1-ol typically involves the reaction of 3-pentanol with ethylene oxide under basic conditions. The reaction proceeds as follows:
Reactants: 3-pentanol and ethylene oxide.
Catalyst: A strong base such as sodium hydroxide.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Temperature: The reaction is usually carried out at elevated temperatures (around 60-80°C) to ensure complete conversion.
The reaction mechanism involves the nucleophilic attack of the hydroxyl group of 3-pentanol on the ethylene oxide, leading to the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactant Feed: Continuous feeding of 3-pentanol and ethylene oxide.
Catalyst: Use of a solid base catalyst to facilitate the reaction.
Temperature Control: Maintaining a consistent reaction temperature.
Product Separation: Distillation or extraction methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(pentan-3-yloxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ether group can be reduced under specific conditions to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 2-(pentan-3-yloxy)ethanal or 2-(pentan-3-yloxy)ethanoic acid.
Reduction: Formation of 2-(pentan-3-yloxy)ethanol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Scientific Research Applications
2-(pentan-3-yloxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving ethers and alcohols.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-(pentan-3-yloxy)ethan-1-ol involves its interaction with various molecular targets:
Molecular Targets: Enzymes that catalyze the oxidation and reduction of alcohols and ethers.
Pathways: The compound can participate in metabolic pathways involving the breakdown and synthesis of ethers and alcohols.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues include other glycol ethers (e.g., 2-methoxyethanol, 2-ethoxyethanol) and substituted alcohols (e.g., 2-methylpentan-1-ol). Below is a comparative analysis:
Table 1: Physical and Chemical Properties of Selected Glycol Ethers and Alcohols
*Estimated values for this compound are inferred from structural trends due to lack of direct experimental data.
Functional Group Impact
- Branching vs. Linear Chains: The pentan-3-yl group reduces water solubility compared to linear-chain ethers (e.g., 2-pentyloxyethanol) due to increased hydrophobicity. Branching may also lower melting points and enhance thermal stability.
- Ether vs. Alcohol Functionality : Unlike tertiary alcohols (e.g., 2,3-dimethylbutan-2-ol, which resists oxidation), the primary alcohol in this compound can oxidize to acetic acid derivatives. However, the ether oxygen may sterically hinder such reactions compared to simpler alcohols like propan-1-ol () .
Biological Activity
2-(Pentan-3-yloxy)ethan-1-ol, also known by its IUPAC name, is an ether-alcohol compound that has garnered attention for its potential biological activities. Understanding its biological properties is crucial for exploring applications in pharmaceuticals and other fields.
- Molecular Formula : C8H18O2
- CAS Number : 89910-58-7
- Molecular Weight : 146.23 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that alcohols and ethers can disrupt microbial cell membranes, leading to cell death. The efficacy of these compounds against various bacterial strains has been documented, suggesting potential applications in developing new antimicrobial agents.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 20 | 50 |
| P. aeruginosa | 18 | 50 |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines reveal that this compound exhibits varying degrees of cytotoxic effects. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Type of Assay |
|---|---|---|
| HeLa | 25 | MTT Assay |
| MCF-7 | 30 | MTT Assay |
| A549 | 20 | Trypan Blue Exclusion |
The proposed mechanism by which this compound exerts its biological effects involves:
- Membrane Disruption : The hydrophobic tail of the molecule interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : In cancer cells, the compound activates caspase pathways, promoting programmed cell death.
Case Studies
Several case studies have explored the application of ether-alcohols in clinical settings:
-
Case Study on Antimicrobial Efficacy :
- A study conducted on the efficacy of alcohols against MRSA (Methicillin-resistant Staphylococcus aureus) demonstrated that derivatives like this compound can significantly reduce bacterial load in vitro.
-
Cytotoxicity in Cancer Research :
- Research involving HeLa cells indicated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
